molecular formula C21H25NO4 B12963743 (S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

Cat. No.: B12963743
M. Wt: 355.4 g/mol
InChI Key: SZIDNVRWDSGABA-KRWDZBQOSA-N
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Description

(S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a complex organic compound that features a biphenyl group, a tert-butoxycarbonyl-protected amine, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the formation of the propanoic acid group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The biphenyl and Boc-protected amine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine can undergo deprotection to reveal a reactive amine group. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the biphenyl group.

    (S)-3-Phenyl-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid: Similar structure but with a single phenyl group instead of biphenyl.

Uniqueness

The presence of the biphenyl group in (S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-17(19(23)24)13-16-11-7-8-12-18(16)15-9-5-4-6-10-15/h4-12,17H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1

InChI Key

SZIDNVRWDSGABA-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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